Diethylene Glycol-d8

描述

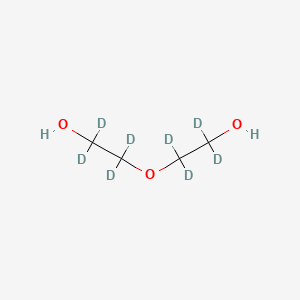

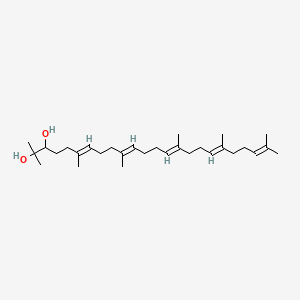

Diethylene Glycol-d8 is a deuterated form of diethylene glycol, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a tracer in various chemical reactions. The molecular formula for this compound is C4H10O3, and it has a molecular weight of 114.17 g/mol .

作用机制

Target of Action

Diethylene Glycol-d8, also known as 2-(2-Hydroxyethoxy)ethanol-D8, is an organic compound that primarily targets the kidneys . Its main nephrotoxic by-product is diglycolic acid (DGA) .

Mode of Action

The compound interacts with its targets, causing a specific necrotic toxicity in the kidney proximal tubule . This interaction is facilitated by DGA, which leads to marked vacuolization and edema of epithelial cells . These changes obstruct the lumen, reducing urine flow and consequently resulting in anuria and uremia .

Biochemical Pathways

The metabolic processes related to this compound poisoning involve the production of DGA . This compound has been shown to induce mitochondrial dysfunction in human proximal tubule (HPT) cells . It acts as a calcium chelator with a potency as strong as the classic calcium chelator, EGTA . DGA also inhibits mitochondrial respiration using glutamate/malate as substrate in concentrations less than that observed in rat kidneys after DEG treatment . This effect is related to its ability to chelate calcium . Independent of this, DGA also reduces succinate-supported respiration, likely due to its ability to inhibit succinate dehydrogenase .

Result of Action

The molecular and cellular effects of this compound’s action include gastrointestinal symptoms, such as nausea, vomiting, abdominal pain, and diarrhea . It also leads to renal failure, and later, encephalopathy and neuropathy . The kidney injury in DEG poisoning is secondary to proximal tubular necrosis caused by DGA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Some chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species . Therefore, the environmental context can significantly impact the compound’s action.

生化分析

Biochemical Properties

Diethylene Glycol-d8 is metabolized by alcohol dehydrogenase to toxic metabolites predominantly, HEAA and DGA . These metabolites interact with various enzymes and proteins within the body, leading to a series of biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is nephrotoxic, potentially resulting in high morbidity and mortality . Its main nephrotoxic by-product is diglycolic acid (DGA), which causes proximal tubular necrosis . This leads to marked vacuolization and edema of epithelial cells, reducing urine flow and consequently resulting in anuria and uremia .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism to diglycolic acid (DGA), which is the toxic metabolite responsible for DEG-induced proximal tubular necrosis . DGA induces a classical necrotic cell death with minimal effects on typical markers of apoptosis (caspase-3 activity and annexin V staining). Furthermore, cellular ATP is substantially decreased by DGA, and this decrease precedes the significant increase in LDH release indicating the necrotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the kidney injury in DEG poisoning is secondary to proximal tubular necrosis caused by DGA . This leads to marked vacuolization and edema of epithelial cells, obstructing the lumen, reducing urine flow and, consequently, resulting in anuria and uremia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, survival rate of animals administered intraperitoneally with a single acute dose of 1000 mg/kg DEGEE was 100% with no significant changes in the behavioural and histological parameters. The dose of 3000 mg/kg and above led to total mortality within 14 days of acute exposure .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is oxidized by alcohol dehydrogenase (ADH) to 2-hydroxyethoxy acetaldehyde. After that, 2-hydroxyethoxy acetaldehyde is converted by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxy acetic acid (HEAA), responsible for metabolic acidosis and organ dysfunction .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Given its physicochemical properties, it is likely that it can diffuse across cell membranes and distribute throughout the body .

Subcellular Localization

Given its physicochemical properties and its interactions with various cellular components, it is likely that it can be found in various subcellular compartments .

准备方法

Synthetic Routes and Reaction Conditions

Diethylene Glycol-d8 can be synthesized through the deuteration of diethylene glycol. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of diethylene glycol with deuterium oxide (D2O) under specific conditions to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterium gas or deuterium oxide in a controlled environment. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the complete exchange of hydrogen atoms with deuterium .

化学反应分析

Types of Reactions

Diethylene Glycol-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of non-deuterated diethylene glycol but can be tracked more easily due to the presence of deuterium atoms.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce deuterated carboxylic acids, while reduction can yield deuterated alcohols .

科学研究应用

Diethylene Glycol-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the production of deuterated solvents and reagents for various industrial processes

相似化合物的比较

Diethylene Glycol-d8 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

Ethylene Glycol-d6: Another deuterated glycol used in similar applications.

Diethylene Glycol: The non-deuterated form, commonly used as a solvent and in antifreeze formulations.

Triethylene Glycol: A related compound with three ethylene glycol units, used in various industrial applications.

This compound stands out due to its specific use in research applications where deuterium labeling is required, providing valuable insights into reaction mechanisms and pathways .

属性

IUPAC Name |

1,1,2,2-tetradeuterio-2-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSVFCYNBDYFN-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC([2H])([2H])C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745848 | |

| Record name | 2,2'-Oxydi[(~2~H_4_)ethan-1-ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102867-56-1 | |

| Record name | 2,2'-Oxydi[(~2~H_4_)ethan-1-ol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(ethylene-d8 glycol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B568806.png)

![trans-N1-[3-[2-[[(3-Chlorophenyl)methyl]amino]-4-pyrimidinyl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-1,4-cyclohexanediamine Hydrochloride](/img/structure/B568812.png)

![2-[(1R)-1-amino-2-hydroxyethyl]-5-fluorophenol](/img/structure/B568820.png)